Cas no 1312784-77-2 (N,N,4-trimethylpiperidin-4-amine;dihydrochloride)

N,N,4-trimethylpiperidin-4-amine;dihydrochloride 化学的及び物理的性質
名前と識別子
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- N,N,4-trimethylpiperidin-4-amine dihydrochloride
- N,N,4-trimethylpiperidin-4-amine;dihydrochloride
- N,N,4-Trimethyl-4-piperidinamine dihydrochloride
- Z2692095211
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- MDL: MFCD30497747
- インチ: 1S/C8H18N2.2ClH/c1-8(10(2)3)4-6-9-7-5-8;;/h9H,4-7H2,1-3H3;2*1H
- InChIKey: JZSJTJSIHKPWTA-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.N(C)(C)C1(C)CCNCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 104
- トポロジー分子極性表面積: 15.3
N,N,4-trimethylpiperidin-4-amine;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331372-2.5g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95.0% | 2.5g |
$2268.0 | 2025-03-18 | |
Enamine | EN300-331372-5.0g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95.0% | 5.0g |
$3355.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4579-1-250MG |
N,N,4-trimethylpiperidin-4-amine;dihydrochloride |
1312784-77-2 | 95% | 250MG |
¥ 1,485.00 | 2023-03-31 | |
TRC | N179535-1000mg |
N,N,4-Trimethyl-4-piperidinamine dihydrochloride |
1312784-77-2 | 1g |
$ 1070.00 | 2022-06-03 | ||
TRC | N179535-500mg |
N,N,4-Trimethyl-4-piperidinamine dihydrochloride |
1312784-77-2 | 500mg |
$ 645.00 | 2022-06-03 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4579-1-500MG |
N,N,4-trimethylpiperidin-4-amine;dihydrochloride |
1312784-77-2 | 95% | 500MG |
¥ 2,475.00 | 2023-03-31 | |
Enamine | EN300-331372-1.0g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95.0% | 1.0g |
$1157.0 | 2025-03-18 | |
Enamine | EN300-331372-10g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95% | 10g |
$4974.0 | 2023-09-04 | |
1PlusChem | 1P01C0GU-1g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95% | 1g |
$1492.00 | 2023-12-22 | |
1PlusChem | 1P01C0GU-5g |
N,N,4-trimethylpiperidin-4-amine dihydrochloride |
1312784-77-2 | 95% | 5g |
$4209.00 | 2023-12-22 |
N,N,4-trimethylpiperidin-4-amine;dihydrochloride 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
N,N,4-trimethylpiperidin-4-amine;dihydrochlorideに関する追加情報
Introduction to N,N,4-trimethylpiperidin-4-amine Dihydrochloride (CAS No. 1312784-77-2)
N,N,4-trimethylpiperidin-4-amine dihydrochloride, a compound with the chemical formula C₉H₁₆Cl₂N₂, is a significant molecule in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The N,N,4-trimethylpiperidin-4-amine dihydrochloride (CAS No. 1312784-77-2) is particularly noted for its role as an intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a piperidine ring substituted with three methyl groups and an amine group at the 4-position, contributes to its versatility in chemical reactions and biological interactions.
The CAS No. 1312784-77-2 of this compound is a unique identifier that ensures precise recognition and differentiation in chemical databases and literature. This numbering system is crucial for researchers to locate specific compounds, understand their properties, and track their usage in various scientific endeavors. The dihydrochloride salt form of N,N,4-trimethylpiperidin-4-amine enhances its solubility in water, making it more suitable for aqueous-based pharmaceutical formulations and biological assays.
In recent years, the N,N,4-trimethylpiperidin-4-amine dihydrochloride has been studied for its potential role in medicinal chemistry. Its structural motif is reminiscent of several pharmacologically active agents, suggesting that it could serve as a valuable scaffold for designing new drugs. The piperidine ring is a common structural feature in many drugs due to its ability to mimic the natural amino acid proline, which can facilitate binding to biological targets such as enzymes and receptors.
One of the most intriguing aspects of N,N,4-trimethylpiperidin-4-amine dihydrochloride is its reactivity. The presence of multiple functional groups—such as the tertiary amine and the hydrochloride salt—makes it a versatile intermediate for organic synthesis. Researchers have explored its use in constructing more complex molecules by engaging in reactions like nucleophilic substitution, condensation reactions, and coupling processes. These synthetic pathways have opened up possibilities for creating novel compounds with potential therapeutic benefits.
Recent studies have highlighted the compound's utility in the development of small-molecule inhibitors. For instance, derivatives of N,N,4-trimethylpiperidin-4-amine have been investigated for their ability to modulate enzyme activity. Enzymes are critical targets in drug design because they often play pivotal roles in metabolic pathways and signal transduction processes. By inhibiting or activating specific enzymes, researchers can develop treatments for a wide range of diseases.
The CAS No. 1312784-77-2 has facilitated easier access to this compound for academic and industrial research purposes. Chemical suppliers provide high-purity samples of N,N,4-trimethylpiperidin-4-amine dihydrochloride, enabling scientists to conduct detailed studies without concerns about impurities or inconsistencies. This accessibility has spurred innovation in drug discovery pipelines.
Another area where this compound has shown promise is in the field of neurology. Piperidine derivatives are known to interact with central nervous system (CNS) receptors, making them candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The N,N,4-trimethylpiperidin-4-amine dihydrochloride could potentially be modified to enhance its selectivity for specific CNS targets, thereby improving therapeutic outcomes.
The synthesis of N,N,4-trimethylpiperidin-4-amine dihydrochloride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently than ever before. Techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to improve both the yield and enantioselectivity of the final product.
In conclusion, N,N,4-trimethylpiperidin-4-amine dihydrochloride (CAS No. 1312784-77-2) is a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its solubility and reactivity enhance its utility in drug development programs. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.
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